molecular formula C34H41N7O6 B601656 Dabigatran Etexilate N-Oxide Inner Salt CAS No. 1381757-44-3

Dabigatran Etexilate N-Oxide Inner Salt

Cat. No.: B601656
CAS No.: 1381757-44-3
M. Wt: 643.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

This compound is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran Etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with bromobenzene, which undergoes nitration to form nitrobromobenzene. This intermediate is then subjected to cyanation to produce cyanobenzene. The Pinner reaction is used to convert cyanobenzene into an imidate, which is then esterified to form an ester derivative. Reduction and alkylation steps follow to yield the final product .

Industrial Production Methods

Industrial production of Dabigatran Etexilate often involves improved processes to enhance yield and purity. One such method includes the condensation of 4-aminobenzamidine with hexyl chloroformate to form N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then condensed with acetic acid derivatives to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Dabigatran Etexilate N-Oxide Inner Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates like nitrobromobenzene, cyanobenzene, and the final this compound .

Scientific Research Applications

Dabigatran Etexilate N-Oxide Inner Salt is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Biological Activity

Dabigatran etexilate N-oxide inner salt is a prodrug that is converted in the body to dabigatran, a potent direct thrombin inhibitor. This compound plays a significant role in anticoagulation therapy, particularly for preventing thromboembolic events. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and research findings.

This compound is hydrolyzed to dabigatran by plasma and hepatic esterases. Dabigatran then acts as a reversible inhibitor of thrombin, which is crucial in the coagulation cascade. By inhibiting both free and fibrin-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation and the risk of thromboembolic events such as stroke and deep vein thrombosis (DVT) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability Approximately 6.5%
Peak Plasma Concentration (Tmax) ~2 hours post-administration
Half-life 12-17 hours
Renal Excretion Predominantly excreted via kidneys

The drug's absorption can be significantly affected by the gastric pH; thus, patients on proton-pump inhibitors may experience reduced bioavailability .

In Vitro Studies

Research has shown that dabigatran effectively inhibits thrombin-induced platelet aggregation and has a cytotoxic effect on certain cell types. Notably, it has been observed to induce cytotoxicity in rat gastric epithelial cells through the production of mitochondrial reactive oxygen species .

Clinical Trials

The efficacy and safety of dabigatran etexilate have been extensively evaluated in clinical trials. Key findings from major studies include:

  • RE-LY Trial : In patients with atrial fibrillation, dabigatran significantly reduced the risk of stroke compared to warfarin, with an incidence of major bleeding events at approximately 14% .
  • RE-COVER Trials : In patients treated for DVT or pulmonary embolism (PE), 14% experienced adverse reactions, predominantly bleeding .

Case Studies

  • Case Study on Atrial Fibrillation : A cohort study involving 12,042 patients demonstrated that dabigatran etexilate effectively reduced stroke risk with comparable safety profiles to warfarin .
  • Post-Surgical Outcomes : In patients undergoing major orthopedic surgery, dabigatran was associated with a lower incidence of venous thromboembolism compared to traditional anticoagulants like enoxaparin .

Adverse Effects

Bleeding remains the most significant adverse effect associated with dabigatran therapy. The incidence rates vary based on the indication but generally hover around 14-19% across different studies. Major bleeding events were reported at rates similar to those seen with other anticoagulants .

Properties

CAS No.

1381757-44-3

Molecular Formula

C34H41N7O6

Molecular Weight

643.73

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.